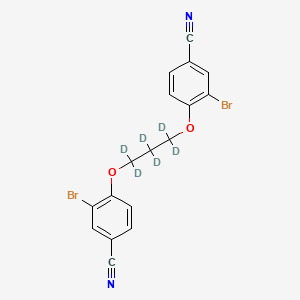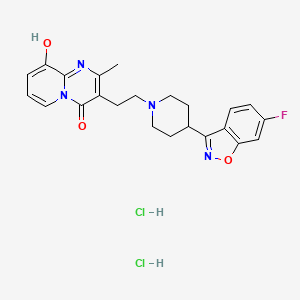![molecular formula C29H55NO6 B565224 (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers CAS No. 1356932-14-3](/img/new.no-structure.jpg)
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 (Mixture of Diastereomers) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of deuterium atoms, which make it valuable for research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the incorporation of deuterium atoms. One common method involves the N-formylation of L-leucine, followed by esterification with a hexyl chain. The hydroxylation and subsequent deuteration steps are carried out under controlled conditions to ensure the desired stereochemistry and isotopic labeling.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and high-purity reagents. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency across batches. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of the final product.
化学反応の分析
Types of Reactions
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The ester linkage can be hydrolyzed or substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 is utilized in various scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex molecules.
Biology: In studies of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or a probe in drug development.
Industry: In the production of isotopically labeled compounds for analytical purposes.
作用機序
The mechanism of action of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and isotopic labeling play crucial roles in its binding affinity and selectivity. The formyl group can participate in hydrogen bonding, while the deuterium atoms influence the compound’s metabolic stability and reaction kinetics.
類似化合物との比較
Similar Compounds
- (2S,3S,5S)-5-[(N-Formyl-L-valyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
- (2S,3S,5S)-5-[(N-Formyl-L-isoleucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
- (2S,3S,5S)-5-[(N-Formyl-L-phenylalanyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
Uniqueness
The uniqueness of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 lies in its specific stereochemistry and the presence of deuterium atoms. These features enhance its stability and provide distinct advantages in research applications, such as improved resolution in NMR spectroscopy and reduced metabolic degradation in biological studies.
特性
CAS番号 |
1356932-14-3 |
|---|---|
分子式 |
C29H55NO6 |
分子量 |
516.778 |
IUPAC名 |
(2S,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- |
InChIキー |
FKUNIADJSAJLGB-HDVRVJOHSA-N |
SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
同義語 |
N-Formyl-L-leucine(1S)-1-[(2S,3S)-3-carboxy-2-hydroxynonyl]dodecyl Ester-d3; _x000B_5-(Formamido-4-methylpentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic Acid-d3; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)




